1-Benzofuran-6-ylmethanamine;hydrochloride
CAS No.: 943844-52-8
Cat. No.: VC7570327
Molecular Formula: C9H10ClNO
Molecular Weight: 183.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943844-52-8 |
|---|---|
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.64 |
| IUPAC Name | 1-benzofuran-6-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9NO.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2;1H |
| Standard InChI Key | ANXRKMXLSLRRRF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C1C=CO2)CN.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a benzofuran core (a benzene ring fused to a furan oxygen-containing ring) with a methanamine (-CH₂NH₂) substituent at the 6th position. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, yielding the final structure C₉H₉NO·HCl .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-benzofuran-6-ylmethanamine; hydrochloride | |
| SMILES | C1=CC(=CC2=C1C=CO2)CN.Cl | |
| InChI Key | ANXRKMXLSLRRRF-UHFFFAOYSA-N | |
| Molecular Formula | C₉H₁₀ClNO | |
| Molecular Weight | 183.64 g/mol |
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-benzofuran-6-ylmethanamine hydrochloride typically involves two stages:
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Formation of the benzofuran-6-ylmethanamine base: A reported method involves hydrogenating 5-azidomethyl-benzofuran using Raney Nickel in tetrahydrofuran (THF), followed by acid-base extraction to isolate the free amine .
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Salt Formation: Treatment of the free base with hydrochloric acid yields the hydrochloride salt.
Table 2: Representative Synthesis Protocol
Optimization Challenges
The moderate yield (54%) in the hydrogenation step suggests potential for optimization, such as exploring alternative catalysts (e.g., palladium on carbon) or adjusting reaction time and temperature .
| Compound | Activity | Target |
|---|---|---|
| Benzofuran-5-ylmethylamine | Antibacterial | Staphylococcus aureus |
| 6-Acetylbenzofuran | Antifungal | Candida albicans |
The methanamine substituent in 1-benzofuran-6-ylmethanamine may enhance blood-brain barrier permeability, suggesting potential central nervous system applications.
Research Applications and Future Directions
Current Uses
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Medicinal Chemistry: Serves as a building block for synthesizing novel psychoactive substances or anticancer agents.
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Chemical Biology: Probe for studying amine transporter proteins.
Knowledge Gaps and Opportunities
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Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME).
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Target Identification: High-throughput screening to map biological targets.
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Salt Form Comparisons: Evaluating hydrochloride vs. other salts (e.g., sulfate) for enhanced bioavailability.
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